molecular formula C18H33NSn B017797 Benzenamine, 3-(tributylstannyl)- CAS No. 124742-40-1

Benzenamine, 3-(tributylstannyl)-

Cat. No.: B017797
CAS No.: 124742-40-1
M. Wt: 382.2 g/mol
InChI Key: LOYGBPDRDCXDLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzenamine, 3-(tributylstannyl)- consists of three butyl groups covalently bonded to a tin (IV) atom . The molecular weight of this compound is 382.2 g/mol.

Scientific Research Applications

Benzenamine, 3-(tributylstannyl)-, has been studied for its potential use in a variety of scientific research applications. One such application is its use in the synthesis of organic compounds. This compound can be used as a reagent in the synthesis of a variety of compounds, including heterocycles, esters, and amides. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals, and other compounds of interest.

Mechanism of Action

Mode of Action

These compounds are thought to exert their effects through reductive electron transfer of the nitro group while the tin is being oxidized .

Result of Action

For example, one study found that these compounds could significantly decrease aflatoxin accumulation and colonization capacity in maize .

Advantages and Limitations for Lab Experiments

Benzenamine, 3-(tributylstannyl)-, is a relatively stable compound that is easy to handle and store. Additionally, it is a relatively inexpensive compound that is readily available from chemical suppliers. However, this compound is not as reactive as some other organostannane compounds, and may require the use of a catalyst to facilitate the desired reaction.

Future Directions

The potential applications of benzenamine, 3-(tributylstannyl)-, are yet to be fully explored. Future research could focus on the synthesis of novel compounds using this compound as a reagent. Additionally, further research could be conducted to investigate the potential effects of this compound on biochemical and physiological processes. Finally, research could be conducted to explore the potential of this compound as a catalyst for a variety of reactions.

Properties

IUPAC Name

3-tributylstannylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,7H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYGBPDRDCXDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432697
Record name Benzenamine, 3-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124742-40-1
Record name Benzenamine, 3-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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